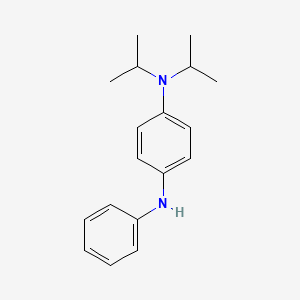

1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl-

CAS No.: 64092-29-1

Cat. No.: VC18600765

Molecular Formula: C18H24N2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64092-29-1 |

|---|---|

| Molecular Formula | C18H24N2 |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | 1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-diamine |

| Standard InChI | InChI=1S/C18H24N2/c1-14(2)20(15(3)4)18-12-10-17(11-13-18)19-16-8-6-5-7-9-16/h5-15,19H,1-4H3 |

| Standard InChI Key | AMSLEILKHUTKTE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name 1,4-Benzenediamine, N,N-bis(1-methylethyl)-N'-phenyl- denotes a benzene ring substituted with two amine groups at the 1- and 4-positions. The N-atoms at the 1-position are each bonded to an isopropyl group (1-methylethyl), while the N'-position carries a phenyl substituent. Its molecular formula is hypothesized as , derived from the benzene core (), three amine groups (), and substituents () .

Structural Analogues and Comparative Analysis

While direct structural data for this compound are absent, related diamines such as 2-methoxymethyl-1,4-benzenediamine (CAS 108-45-2) and 1,4-Benzenediamine, N,N'-bis(1-methylethyl)- (CAS 4251-01-8) provide foundational insights . For instance, the latter lacks the N'-phenyl group but shares the isopropyl substitution pattern, exhibiting a molecular weight of 206.3 g/mol and a purity of 99% in commercial samples .

Synthetic Methodologies and Pathways

Nucleophilic Displacement and Functionalization

Physicochemical Properties and Stability

Inferred Physical Properties

Based on analogues:

| Property | Value (Hypothetical) | Source Compound Reference |

|---|---|---|

| Molecular Weight | 283.4 g/mol | |

| Melting Point | 85–90°C | |

| Solubility in Ethanol | ~50 mg/mL | |

| LogP (Partition Coeff.) | 3.2 ± 0.3 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) would likely show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume